Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-
Description
The compound Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a structurally complex molecule featuring a thiazolylidene core fused with a substituted ethanone moiety. Its key structural attributes include:
- A thiazolylidene ring (a five-membered heterocycle containing sulfur and nitrogen) at position 2 of the ethanone.
- 3-Butyl and 4-(tert-butyl) substituents on the thiazolylidene ring, enhancing steric bulk and lipophilicity.
- A 5-chloro-2-methoxyphenyl group at position 1 of the ethanone, contributing electronic and steric effects.
- The (2Z) configuration, indicating the spatial arrangement of the double bond in the thiazolylidene system.
This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active thiazole derivatives, such as kinase inhibitors or antimicrobial agents . Its synthesis likely involves multi-step condensation or cyclization reactions, as seen in analogous thiazolylidene-containing compounds .
Properties
Molecular Formula |
C20H26ClNO2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(3-butyl-4-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H26ClNO2S/c1-6-7-10-22-18(20(2,3)4)13-25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3 |
InChI Key |
QDSLTCQSFJNIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related ethanone derivatives and their key features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s tert-butyl and butyl groups significantly increase its logP compared to simpler aryl-ethanones (e.g., 1-(4-chlorophenyl)ethanone) . This enhances membrane permeability but may reduce aqueous solubility.
- Stability : The thiazolylidene core’s conjugation system may improve stability relative to triazole analogues , though steric hindrance from substituents could affect metabolic resistance.
Biological Activity
Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring and various substituents that influence its biological activity. The molecular formula is with a molecular weight of approximately 343.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₁O₂S₁ |
| Molecular Weight | 343.89 g/mol |
| Melting Point | Not available |
| LogP | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent substitutions to introduce the butyl and chloromethoxy groups. Detailed synthetic routes can be found in literature focused on thiazole derivatives.
Antitumor Activity
Research has indicated that compounds with thiazole moieties exhibit significant antitumor activity. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. In one study, thiazole derivatives were evaluated for their cytotoxic effects against several cancer cell lines, demonstrating IC50 values in the micromolar range .
Antimicrobial Properties
Thiazoles are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. For example, compounds similar to Ethanone have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole derivatives, including Ethanone. The results indicated significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Activity : Research documented in Journal of Antibiotics assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Ethanone exhibited notable antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition : A patent application described the use of thiazole derivatives as COX inhibitors, indicating their potential as anti-inflammatory agents. The study provided data on structure-activity relationships that underscore the importance of substituent positioning on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
